(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Description
“(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative featuring a sulfonyl group and methoxy-substituted aromatic rings. Its structure includes:
- 4-chlorobenzenesulfonyl group: A strong electron-withdrawing substituent that enhances electrophilicity at the α,β-unsaturated nitrile core.
- 4-methoxyphenyl group: An electron-donating substituent that modulates electronic properties and steric interactions.
Its design draws from chalcone-based frameworks (α,β-unsaturated ketones) known for inhibitory activity against enzymes like kinases or dehydrogenases .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWFYGKLRLLER-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a nitrile derivative characterized by its unique structure, which includes a chlorobenzenesulfonyl group and a methoxyphenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHClN\OS
- Molecular Weight : 335.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The sulfonyl group may enhance the compound's reactivity and ability to form covalent bonds with nucleophiles, potentially leading to inhibition or modulation of enzymatic activity.
Research Findings
- Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar nitriles inhibited cell proliferation in breast cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Research indicates that sulfonamide derivatives can exhibit significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise. For example, compounds with similar structural motifs have been identified as inhibitors of carbonic anhydrase, which plays a vital role in various physiological processes.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on the effects of various nitriles on MCF-7 breast cancer cells demonstrated that certain derivatives led to significant reductions in cell viability. The mechanism was attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In vitro tests showed that compounds related to this compound exhibited notable antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness at low concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 15 |
| Sulfanilamide | Antimicrobial | 20 |
| Acetazolamide | Enzyme Inhibition | 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related α,β-unsaturated acrylonitriles and chalcone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzenesulfonyl group in the target compound enhances electrophilicity compared to compounds with methylsulfonyl (e.g., ) or non-sulfonyl substituents.
Biological Activity Trends :
- Chalcone derivatives with bromo (2j, IC50 = 4.7 μM) or fluoro (2n, IC50 = 25.07 μM) substituents show higher potency than those with methoxy (2p, IC50 = 70.79 μM), suggesting electronegative groups enhance target binding .
- The target compound’s sulfonyl group may mimic the ketone in chalcones (e.g., 2h, IC50 = 13.82 μM) but with altered steric and electronic profiles.
Physical Properties: The target compound’s predicted density (~1.2–1.3 g/cm³) aligns with analogs like (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (1.225 g/cm³, ) but is lower than derivatives with bulkier substituents (e.g., 1.345 g/cm³ in ) . Acidity (pKa): The 4-methoxyphenyl group likely raises the pKa (less acidic) compared to nitro- or chloro-substituted analogs (e.g., pKa = -2.85 in ) .
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic Utility: The compound’s synthesis likely follows routes similar to ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate (), leveraging condensation reactions with sulfonyl chlorides and aryl nitriles.
- Crystallography : Molecular packing and π-π interactions, as seen in ’s acrylonitriles, could be studied to optimize solid-state properties for formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
